

# Ethyl N-phenylformimidate: A Versatile Intermediate in Modern Medicinal Chemistry

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## Compound of Interest

Compound Name: *Ethyl N-phenylformimidate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Ethyl N-phenylformimidate** is a versatile chemical compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its unique structure, featuring an imide functionality, allows for diverse reactivity profiles, making it an invaluable tool for medicinal chemists.<sup>[1]</sup> This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in constructing complex, biologically active molecules.

## Physicochemical and Spectroscopic Properties

**Ethyl N-phenylformimidate**, also known as N-Ethoxymethyleneaniline, is typically a colorless to light yellow liquid or a white to off-white crystalline solid.<sup>[1][2]</sup> Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of **Ethyl N-phenylformimidate**

Property	Value	Source(s)
CAS Number	6780-49-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	149.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white powder/crystals or Colorless to light yellow clear liquid	<a href="#">[1]</a> <a href="#">[2]</a>
Purity	≥97% (GC)	<a href="#">[1]</a>
Boiling Point	215 °C	<a href="#">[1]</a>
Density	1.006 g/mL at 25 °C	<a href="#">[1]</a>
Refractive Index (n <sub>20/D</sub> )	1.528	<a href="#">[1]</a>
SMILES	CCOC=Nc1ccccc1	<a href="#">[2]</a>
InChI Key	DRDBNKYFCOLNQO- CSKARUKUSA-N	<a href="#">[2]</a>

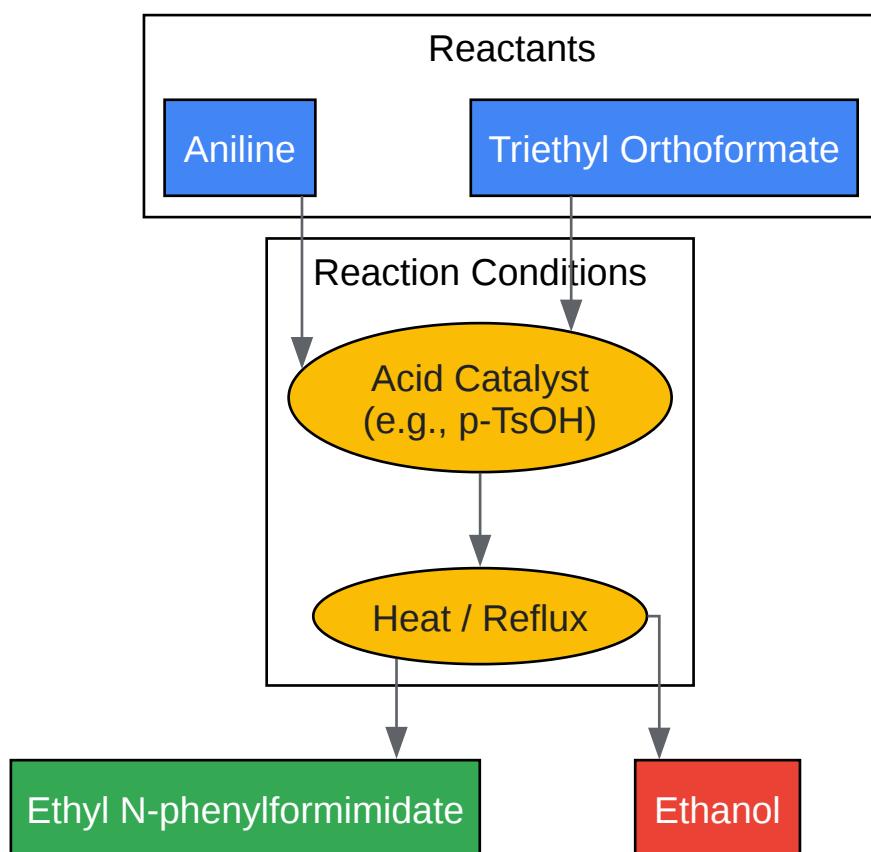
Spectroscopic analysis is essential for the characterization of **Ethyl N-phenylformimidate**. While detailed spectra are instrument-specific, the expected characteristics are well-established.

- <sup>1</sup>H NMR: The proton NMR spectrum would characteristically show signals for the ethyl group (a triplet and a quartet), aromatic protons of the phenyl ring, and a singlet for the formyl proton (CH=N).
- <sup>13</sup>C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the ethyl carbons, the aromatic carbons of the phenyl ring, and the imidate carbon (C=N).[\[3\]](#)
- IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands corresponding to C=N stretching, C-O stretching of the ether group, and C-H stretching from the aromatic and aliphatic portions of the molecule.

- Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to its molecular weight (149.19).[4]

## Synthesis of Ethyl N-phenylformimidate

The most common and efficient synthesis of **Ethyl N-phenylformimidate** involves the condensation reaction between an aniline and triethyl orthoformate. This reaction can be performed thermally or, more efficiently, with acid catalysis.



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Caption: General workflow for the acid-catalyzed synthesis of **Ethyl N-phenylformimidate**.

This protocol is adapted from a standard procedure for the synthesis of related N-arylformimidates.[5]

Materials:

- Aniline
- Triethyl orthoformate (1.2 - 1.5 equivalents)
- p-Toluenesulfonic acid monohydrate (0.01 equivalents)
- Toluene (solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a thermocouple.
- Charging Reactants: Charge the flask with aniline, triethyl orthoformate, and toluene.
- Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
- Reaction: Begin stirring and heat the mixture to reflux (approx. 110-115 °C). Ethanol, a byproduct of the reaction, will be collected in the Dean-Stark trap.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the complete consumption of aniline. The reaction is typically complete within 2-4 hours.[\[5\]](#)
- Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[\[5\]](#)
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can be further purified by vacuum distillation to yield pure **Ethyl N-phenylformimidate**.[\[5\]](#)

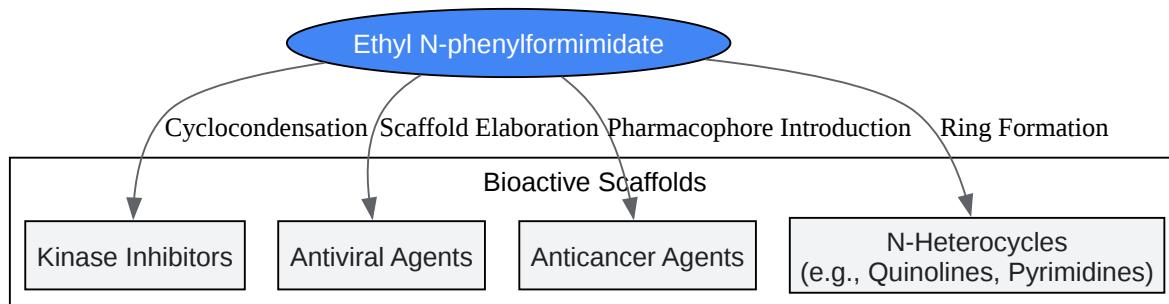
Table 2: Comparison of Synthetic Methods for N-Arylformimidates

Entry	Catalyst	Solvent	Temperature e (°C)	Time (h)	Yield (%)
1	p-Toluenesulfonic acid	Toluene	~110 (Reflux)	2-4	High
2	None	Neat	140-150	6-8	75-85[5]

Note: Data for Entry 2 is based on the synthesis of Ethyl-N-(4-chlorophenyl)formimidate and serves as a representative example of a non-catalytic thermal method.[5]

## Applications in Medicinal Chemistry

**Ethyl N-phenylformimidate** is a cornerstone intermediate for the synthesis of N-phenyl derivatives and various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in numerous drug molecules.[1] Its primary utility lies in its ability to act as a one-carbon (formyl) and an aniline synthon in cyclization reactions.



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Caption: Role of **Ethyl N-phenylformimidate** in synthesizing diverse bioactive molecules.

Protein kinases are critical targets in drug discovery, particularly in oncology.[6][7] Many kinase inhibitors feature nitrogen-containing heterocyclic cores. **Ethyl N-phenylformimidate** is an

excellent starting material for constructing these scaffolds. For instance, it can be used to synthesize pyrazolopyrimidine-based inhibitors, a class that includes the FDA-approved drug Ibrutinib.<sup>[8]</sup>

This generalized protocol illustrates the cyclocondensation reaction, a key step in building kinase inhibitor scaffolds.

#### Materials:

- **Ethyl N-phenylformimidate**
- An appropriately substituted aminopyrazole or other suitable amine-containing heterocycle
- Ethanol or another suitable high-boiling solvent
- Acid or base catalyst (if required)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amine-containing heterocycle in the chosen solvent.
- Reactant Addition: Add **Ethyl N-phenylformimidate** (typically 1.0-1.2 equivalents) to the solution.
- Reaction: Heat the mixture to reflux and maintain the temperature for several hours (4-24 h), monitoring the reaction by TLC or LC-MS.
- Workup: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.
- Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the desired N-aryl heterocyclic compound.

The synthesis of novel antiviral and anticancer agents often relies on the construction of unique heterocyclic systems that can interact with biological targets like viral enzymes or cancer-

related proteins.[9][10][11] **Ethyl N-phenylformimidate** facilitates the introduction of the anilino-methylene moiety, which is a key pharmacophore in certain classes of bioactive compounds. For example, derivatives of quinolines and pyrimidines, which can be synthesized using this intermediate, have shown promise as antiviral and anticancer agents.[12]

While direct synthesis protocols starting from **Ethyl N-phenylformimidate** for specific named antiviral or anticancer drugs are proprietary or less commonly published, its utility is demonstrated in the synthesis of the core scaffolds of these drug classes. The general protocol described for kinase inhibitors is broadly applicable to the synthesis of these related heterocyclic systems.

## Conclusion

**Ethyl N-phenylformimidate** stands out as a highly valuable and versatile intermediate in medicinal chemistry.[1] Its straightforward synthesis and favorable reactivity profile make it an essential building block for introducing the N-phenylformimidoyl group, which is a precursor to a multitude of nitrogen-containing heterocyclic scaffolds. From kinase inhibitors to potential antiviral and anticancer agents, the application of this intermediate is extensive and continues to be relevant in the quest for novel therapeutic agents. The detailed protocols and structured data presented in this guide aim to equip researchers and drug development professionals with the core knowledge required to effectively utilize **Ethyl N-phenylformimidate** in their synthetic endeavors.

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